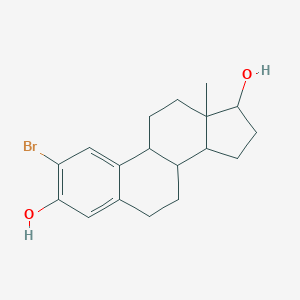

2-Bromoestradiol

Description

The exact mass of the compound 2-Bromo-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 105460. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

15833-07-5 |

|---|---|

Molecular Formula |

C18H23BrO2 |

Molecular Weight |

351.3 g/mol |

IUPAC Name |

(8R,9S,13S,14S,17S)-2-bromo-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C18H23BrO2/c1-18-7-6-11-12(14(18)4-5-17(18)21)3-2-10-8-16(20)15(19)9-13(10)11/h8-9,11-12,14,17,20-21H,2-7H2,1H3/t11-,12+,14-,17-,18-/m0/s1 |

InChI Key |

SORISAYAZBCIQH-XSSYPUMDSA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=C(C=C34)Br)O |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)Br)O |

Pictograms |

Irritant; Health Hazard |

Synonyms |

2-Bromo-estradiol; 2-Bromo-1,3,5(10)-estratriene-3,17β-diol; 2-Bromo-β-estradiol; 2-Bromoestradiol; NSC 105460 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromoestradiol: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromoestradiol, a halogenated derivative of the natural estrogen, 17β-estradiol. This document details its chemical structure, physicochemical properties, synthesis, and biological activities, with a focus on its role as an inhibitor of estrogen metabolism and its potential implications in research and drug development.

Chemical Structure and Properties

This compound, also known as 2-bromo-1,3,5(10)-estratriene-3,17β-diol, is a synthetic steroid characterized by the introduction of a bromine atom at the C2 position of the estradiol (B170435) aromatic A-ring.[1] This modification significantly influences its biological properties.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties:

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | C₁₈H₂₃BrO₂ | [1][2][3][4][5] |

| Molecular Weight | 351.28 g/mol | [2][3][4][5] |

| CAS Number | 15833-07-5 | [1][3][4] |

| Appearance | Off-white solid | [3] |

| Melting Point | 197-199 °C | [3] |

| Solubility | Soluble in DMSO and Methanol | [1][3] |

| Purity | ≥98% | [1] |

| SMILES | C[C@@]12--INVALID-LINK--([H])[C@@]3([H])--INVALID-LINK--([H])C4=CC(Br)=C(O)C=C4CC3 | [1] |

| InChI | InChI=1S/C18H23BrO2/c1-18-7-6-11-12(14(18)4-5-17(18)21)3-2-10-8-16(20)15(19)9-13(10)11/h8-9,11-12,14,17,20-21H,2-7H2,1H3/t11-,12+,14-,17-,18-/m0/s1 | [1] |

Synthesis and Purification

Synthesis Protocol

An improved method for the synthesis of this compound involves the direct bromination of estradiol-17β using 2,4,4,6-tetrabromocyclohexa-2,5-dienone (TBCO).[1] This method provides good yields of both 2- and 4-bromoestradiols.

Experimental Workflow for Synthesis:

Caption: Workflow for the synthesis of this compound.

Detailed Methodology: A detailed experimental protocol for the synthesis is not readily available in the public domain. The general procedure involves the slow addition of a solution of 2,4,4,6-tetrabromocyclohexa-2,5-dienone in a mixture of chloroform and tetrahydrofuran (B95107) to a stirred solution of estradiol-17β in the same solvent system at a reduced temperature (e.g., -10°C).[1] After the addition is complete, the reaction is typically stirred for a short period before being quenched and worked up. The workup involves washing with an aqueous solution of sodium carbonate and then with water, followed by drying the organic layer and removing the solvent under reduced pressure.

Purification

The crude product from the synthesis is a mixture of this compound and its isomer, 4-Bromoestradiol. These isomers can be separated by fractional crystallization.[2]

Experimental Protocol for Fractional Crystallization: Detailed, specific protocols for the fractional crystallization of this compound are not publicly available. However, the general principle of fractional crystallization involves dissolving the mixture of isomers in a suitable hot solvent and then allowing the solution to cool slowly.[2] The less soluble isomer will crystallize out first, and can be collected by filtration. The process may need to be repeated to achieve high purity. The choice of solvent is critical and would require experimental optimization.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific, high-resolution 1H and 13C NMR spectra for this compound are not widely published, the structural confirmation would rely on the characteristic shifts induced by the bromine atom on the aromatic A-ring. The proton and carbon signals of the steroidal backbone would be assigned based on standard 2D NMR techniques like COSY, HSQC, and HMBC. The presence of the bromine at the C2 position would be confirmed by the splitting pattern and chemical shifts of the remaining aromatic protons at C1 and C4.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for confirming the molecular weight of this compound. Due to the presence of a bromine atom, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak (M+) and bromine-containing fragment ions, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).[6] The fragmentation pattern would likely involve the loss of the bromine atom and characteristic cleavages of the steroid rings.

Biological Activity and Experimental Protocols

This compound is primarily known for its inhibitory activity against estrogen 2-hydroxylase, an enzyme involved in the metabolic pathway of estrogens.[1][2][7]

Inhibition of Estrogen 2-Hydroxylase

Experimental Protocol for Estrogen 2-Hydroxylase Inhibition Assay (Radiometric Method):

This assay measures the ability of a test compound, such as this compound, to inhibit the conversion of a radiolabeled estradiol substrate to its 2-hydroxylated product.[3][8][9]

Experimental Workflow:

Caption: Workflow for Estrogen 2-Hydroxylase Inhibition Assay.

Detailed Methodology:

-

Preparation of Microsomes: Liver microsomes are prepared from male rats by differential centrifugation.

-

Incubation: The assay is typically carried out in a phosphate (B84403) buffer containing the liver microsomes, a radiolabeled substrate such as [2-³H]estradiol, and an NADPH-generating system.

-

Inhibition: Various concentrations of this compound are added to the incubation mixture.

-

Reaction: The reaction is initiated by the addition of the substrate and incubated at 37°C for a specific time.

-

Termination and Extraction: The reaction is stopped, and the mixture is extracted to separate the product (³H₂O) from the unreacted substrate.

-

Quantification: The amount of radioactivity in the aqueous phase, which corresponds to the amount of ³H₂O formed, is determined by liquid scintillation counting.

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated, and the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined.

Estrogen Receptor Binding

While this compound is primarily studied as an enzyme inhibitor, its structural similarity to estradiol suggests potential interaction with estrogen receptors (ERs). The following is a general protocol for a competitive estrogen receptor binding assay.[10]

Experimental Protocol for Estrogen Receptor Alpha (ERα) Competitive Binding Assay:

Detailed Methodology:

-

Preparation of Uterine Cytosol: Uterine cytosol, which is rich in ERα, is prepared from ovariectomized rats.

-

Competitive Binding: A constant concentration of radiolabeled estradiol ([³H]E₂) is incubated with the uterine cytosol in the presence of increasing concentrations of the unlabeled test compound (this compound).

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand using a method such as hydroxylapatite precipitation or dextran-coated charcoal.

-

Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.

-

Data Analysis: A competition curve is generated by plotting the percentage of specifically bound [³H]E₂ against the logarithm of the competitor concentration. The IC₅₀ value is determined from this curve, which represents the concentration of the test compound required to displace 50% of the specifically bound radioligand. The relative binding affinity (RBA) can then be calculated by comparing the IC₅₀ of the test compound to that of unlabeled 17β-estradiol.

Signaling Pathways

The biological effects of estrogens are mediated through complex signaling pathways. While the specific signaling consequences of this compound binding and enzyme inhibition are not extensively detailed in the literature, it is plausible that it could modulate pathways downstream of estrogen metabolism and potentially estrogen receptor signaling. The primary signaling pathways influenced by estrogens include the MAPK/ERK and PI3K-Akt pathways.[11][12][13][14][15][16][17][18]

MAPK/ERK Signaling Pathway:

Caption: Overview of the MAPK/ERK signaling pathway.

PI3K-Akt Signaling Pathway:

Caption: Overview of the PI3K-Akt signaling pathway.

Experimental Protocol for Assessing Pathway Activation (Western Blot): The effect of this compound on these pathways can be investigated by measuring the phosphorylation status of key proteins like ERK and Akt using Western blotting.

Detailed Methodology:

-

Cell Culture and Treatment: A suitable cell line (e.g., a breast cancer cell line) is cultured and then treated with this compound for various time points and at different concentrations.

-

Protein Extraction: After treatment, the cells are lysed to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-ERK, anti-phospho-Akt) and the total forms of the proteins (anti-ERK, anti-Akt).

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate.

-

Data Analysis: The intensity of the bands corresponding to the phosphorylated and total proteins is quantified, and the ratio of phosphorylated to total protein is calculated to determine the extent of pathway activation.

Conclusion

This compound is a valuable tool for studying the role of estrogen metabolism in various physiological and pathological processes. Its ability to inhibit estrogen 2-hydroxylase makes it a useful probe for investigating the biological functions of 2-hydroxyestrogens. Further research is warranted to fully elucidate its mechanism of action, its effects on downstream signaling pathways, and its potential as a lead compound for the development of new therapeutic agents. This technical guide provides a foundation of the current knowledge on this compound and outlines key experimental approaches for its further investigation.

References

- 1. genscript.com [genscript.com]

- 2. Fractional crystallization (chemistry) - Wikipedia [en.wikipedia.org]

- 3. Inhibition of estrogen 2-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. KEGG PATHWAY: PI3K-Akt signaling pathway - Reference pathway [kegg.jp]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. The preparation of 2,4-dibromoestra-1,3,5(10),6-tetraene-3,17 beta-diol diacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A simple radiometric assay for estradiol 2-hydroxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kinetics of inhibition of estrogen 2-hydroxylase by various haloestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. Estradiol rapidly activates Akt via the ErbB2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cusabio.com [cusabio.com]

- 13. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Regulation of Akt expression and phosphorylation by 17beta-estradiol in the rat uterus during estrous cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 17-β-Estradiol-mediated activation of extracellular-signal regulated kinase, phosphatidylinositol 3-kinase/protein kinase B-Akt and N-methyl-D-aspartate receptor phosphorylation in cortical synaptoneurosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Combinations of Physiologic Estrogens with Xenoestrogens Alter ERK Phosphorylation Profiles in Rat Pituitary Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Mechanism of Action of 2-Bromoestradiol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Bromoestradiol, a synthetic halogenated derivative of estradiol (B170435), primarily exerts its biological effects through the competitive inhibition of key enzymes involved in estrogen metabolism. This guide elucidates the core mechanism of action of this compound, focusing on its enzymatic inhibition, potential impact on cellular signaling pathways, and its interaction with estrogen receptors. Quantitative data from published studies are summarized, and detailed experimental protocols for key assays are provided to facilitate further research. The primary molecular target of this compound is estrogen 2-hydroxylase, an enzyme critical for the conversion of estradiol to 2-hydroxyestradiol. By competitively inhibiting this enzyme, this compound effectively modulates the local concentrations of bioactive estrogens, thereby influencing downstream physiological and pathological processes.

Core Mechanism: Competitive Inhibition of Estradiol Hydroxylases

The principal mechanism of action of this compound is the competitive inhibition of cytochrome P450 enzymes responsible for the hydroxylation of estradiol. Specifically, it is a potent inhibitor of estradiol 2-hydroxylase and also demonstrates inhibitory activity towards estradiol 16α-hydroxylase.[1] This inhibition is competitive in nature, meaning this compound binds to the active site of the enzyme, thereby preventing the binding and subsequent metabolism of the natural substrate, estradiol.

Inhibition of Estradiol 2-Hydroxylase

Estradiol 2-hydroxylase, primarily mediated by CYP1A1 and CYP3A4, catalyzes the conversion of estradiol to 2-hydroxyestradiol, a major metabolite in estrogen catabolism. This compound acts as a competitive inhibitor of this enzyme. Kinetic studies have demonstrated that A-ring bromo-substituted estrogens, including this compound, are potent inhibitors of this hydroxylation reaction.[1]

Inhibition of Estradiol 16α-Hydroxylase

In addition to its effect on 2-hydroxylation, this compound also competitively inhibits estradiol 16α-hydroxylase.[1] This enzyme is responsible for the formation of 16α-hydroxyestrone, a metabolite with estrogenic activity. The dual inhibition of both 2- and 16α-hydroxylase activities by this compound underscores its significant impact on overall estrogen metabolism.

Quantitative Data on Enzyme Inhibition and Receptor Binding

The following tables summarize the available quantitative data for the interaction of this compound with its target enzymes and estrogen receptors.

| Parameter | Enzyme/Receptor | Value | Species | Reference |

| Inhibition Constants | ||||

| Apparent Ki/Km | Estradiol 2-hydroxylase | 0.28 - 0.48 | Rat (liver microsomes) | [1] |

| Apparent Ki | Estradiol 2-hydroxylase | ~0.62 - 1.06 µM (calculated) | Rat (liver microsomes) | [1] |

| Apparent Ki/Km | Estradiol 16α-hydroxylase | 0.26 - 0.49 | Rat (liver microsomes) | [1] |

| Binding Affinity | ||||

| Relative Binding Affinity (RBA) for ERα | Estrogen Receptor α | Data not available | ||

| Relative Binding Affinity (RBA) for ERβ | Estrogen Receptor β | Data not available |

Note: The apparent Ki for estradiol 2-hydroxylase was calculated using the reported Ki/Km ratio and an apparent Km of 2.2 µM for estradiol with male rat liver microsomes.

Modulation of Cellular Signaling Pathways

Direct experimental evidence detailing the specific effects of this compound on intracellular signaling pathways such as the MAPK/ERK and PI3K/Akt pathways is currently limited in the scientific literature. However, by competitively inhibiting the metabolism of estradiol, this compound can be inferred to indirectly modulate these pathways by altering the local concentrations of estradiol, which is a known activator of both MAPK/ERK and PI3K/Akt signaling.

Estradiol is known to initiate rapid, non-genomic signaling cascades through membrane-associated estrogen receptors, leading to the activation of kinases like ERK and Akt. These pathways are crucial in regulating cell proliferation, survival, and migration. By inhibiting the breakdown of estradiol, this compound could potentially prolong or enhance the activation of these signaling cascades in tissues where the target enzymes are expressed.

Postulated Signaling Cascade

The following diagram illustrates the established signaling pathway of estradiol, which is modulated by the inhibitory action of this compound on its metabolism.

Experimental Protocols

Radiometric Assay for Estradiol Hydroxylase Activity

This protocol is adapted from methods used to determine the activity of estradiol 2-hydroxylase and 16α-hydroxylase.

Objective: To measure the enzymatic conversion of radiolabeled estradiol to its hydroxylated metabolites in the presence and absence of inhibitors.

Materials:

-

Microsomal preparations (e.g., from rat liver)

-

[2-³H]Estradiol or [16α-³H]Estradiol (substrate)

-

This compound (inhibitor)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

-

Buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.4)

-

Charcoal-dextran suspension

-

Scintillation cocktail and counter

Procedure:

-

Prepare incubation mixtures containing the microsomal protein, NADPH regenerating system, and varying concentrations of this compound in the buffer.

-

Pre-incubate the mixtures for a short period at 37°C.

-

Initiate the reaction by adding the radiolabeled estradiol substrate.

-

Incubate for a defined period (e.g., 10-20 minutes) at 37°C with shaking.

-

Terminate the reaction by adding an ice-cold charcoal-dextran suspension to adsorb the unmetabolized steroid.

-

Centrifuge the samples to pellet the charcoal.

-

Measure the radioactivity of the supernatant, which contains the tritiated water (³H₂O) released during the hydroxylation reaction, using a liquid scintillation counter.

-

Calculate the enzyme activity as the amount of product formed per unit time per milligram of protein.

-

Determine the inhibitory effect of this compound by comparing the activity in the presence of the inhibitor to the control (no inhibitor).

Data Analysis: The inhibition constant (Ki) for competitive inhibition can be determined by performing the assay at multiple substrate and inhibitor concentrations and fitting the data to the Michaelis-Menten equation for competitive inhibition using non-linear regression analysis.

Competitive Radioligand Binding Assay for Estrogen Receptors

This protocol outlines a general procedure for assessing the binding affinity of this compound to estrogen receptors.

Objective: To determine the relative binding affinity (RBA) of this compound for estrogen receptor α (ERα) and estrogen receptor β (ERβ).

Materials:

-

Purified recombinant human ERα or ERβ, or cytosol preparations containing the receptors.

-

[³H]Estradiol (radioligand)

-

Unlabeled estradiol (for standard curve)

-

This compound (test compound)

-

Assay buffer (e.g., Tris-HCl buffer with additives like DTT and glycerol)

-

Hydroxyapatite (B223615) slurry or dextran-coated charcoal

-

Scintillation cocktail and counter

Procedure:

-

Prepare a series of dilutions of unlabeled estradiol and this compound.

-

In assay tubes, combine the receptor preparation, a fixed concentration of [³H]Estradiol, and varying concentrations of either unlabeled estradiol (for the standard curve) or this compound.

-

Incubate the mixtures to allow binding to reach equilibrium (e.g., 18-24 hours at 4°C).

-

Separate the bound from free radioligand. This can be achieved by adding a hydroxyapatite slurry, incubating, and then centrifuging to pellet the receptor-ligand complexes bound to the hydroxyapatite. Alternatively, dextran-coated charcoal can be used to adsorb the free radioligand.

-

Wash the pellets to remove non-specifically bound radioligand.

-

Resuspend the pellets in scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

Data Analysis:

-

Generate a standard curve by plotting the percentage of [³H]Estradiol bound against the concentration of unlabeled estradiol.

-

From this curve, determine the IC₅₀ value for estradiol (the concentration that inhibits 50% of the specific binding of the radioligand).

-

Similarly, determine the IC₅₀ value for this compound.

-

Calculate the Relative Binding Affinity (RBA) of this compound using the following formula: RBA = (IC₅₀ of Estradiol / IC₅₀ of this compound) x 100%

Conclusion

This compound primarily functions as a competitive inhibitor of estradiol 2-hydroxylase and 16α-hydroxylase. This targeted inhibition of key estrogen-metabolizing enzymes alters the local balance of estrogen metabolites, which can have significant downstream effects on cellular signaling and function. While direct evidence of its impact on specific signaling cascades is still emerging, its ability to modulate estradiol levels suggests an indirect influence on pathways regulated by estrogen, such as the MAPK/ERK and PI3K/Akt pathways. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential and detailed molecular mechanisms of this compound. Future research should focus on elucidating the precise effects of this compound on downstream signaling events and its binding affinities to estrogen receptor subtypes to fully characterize its pharmacological profile.

References

An In-depth Technical Guide to the Synthesis of 2-bromo-17β-estradiol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the primary synthetic pathways for 2-bromo-17β-estradiol, a key metabolite of 17β-estradiol and an important molecule in biomedical research. It serves as an inhibitor of enzymes such as androstenedione (B190577) aromatization and estrogen 2-hydroxylase.[1][2] This document details various methodologies for the targeted A-ring bromination of 17β-estradiol, presents quantitative data in structured tables, and offers detailed experimental protocols for key synthesis methods. Visual diagrams generated using Graphviz are included to illustrate reaction pathways and experimental workflows, ensuring clarity and ease of understanding for professionals in the field of medicinal chemistry and drug development.

Introduction to Synthesis Strategies

The synthesis of 2-bromo-17β-estradiol primarily involves the electrophilic aromatic substitution on the electron-rich A-ring of the estradiol (B170435) steroid nucleus. The phenolic hydroxyl group at the C3 position is a strong activating group, directing electrophiles to the ortho (C2 and C4) positions. The challenge in these syntheses is often achieving regioselectivity to favor the 2-position over the 4-position and avoiding the formation of the 2,4-dibrominated byproduct.

Several methods have been developed to achieve this transformation, ranging from direct halogenation with molecular bromine to more controlled in situ generation of the brominating agent. Key approaches include:

-

Direct Bromination: Using reagents like bromine in acetic acid.

-

Halogenation with N-halo-succinimides: Employing N-Bromosuccinimide (NBS) as a milder and more manageable source of electrophilic bromine.

-

Electrochemical Bromination: An in situ method where a bromide ion is electrochemically oxidized to generate the electrophilic brominating species.[3]

-

In Situ Chemical Generation: Using a combination of reagents, such as N-chlorosuccinimide (NCS) and a bromide salt, to form the active brominating agent within the reaction mixture.[3]

This guide will focus on these prevalent methods, providing the necessary details for their practical implementation.

Core Synthesis Pathways and Methodologies

Method 1: Electrochemical Bromination

Electrochemical synthesis offers a controlled method for generating the brominating agent in situ, potentially improving selectivity and reducing the handling of hazardous reagents like molecular bromine.[3] Constant current electrolysis of a solution containing estradiol and a bromide salt, such as tetraethylammonium (B1195904) bromide (Et4NBr), can be modulated to produce mono- or di-brominated products.[3]

-

Apparatus Setup: An undivided electrochemical cell equipped with two platinum electrodes is used.

-

Reaction Mixture: Dissolve 17β-estradiol (1 equivalent) and tetraethylammonium bromide (Et4NBr) (2 equivalents) in a suitable solvent (e.g., acetonitrile (B52724) or a mixture of dichloromethane (B109758) and methanol).

-

Electrolysis: Apply a constant current to the cell. The total charge passed is crucial for product distribution.

-

Work-up: Upon completion, evaporate the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate (B1210297).

-

Purification: Wash the organic solution with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solution and purify the crude product using column chromatography on silica (B1680970) gel.[3]

Method 2: Bromination using N-Chlorosuccinimide (NCS) and Bromide Ion

This method relies on the in situ formation of an electrophilic brominating species from the reaction of N-chlorosuccinimide with a bromide salt.[3] It provides an alternative to direct electrolysis or the use of molecular bromine.

-

Reactant Preparation: In a round-bottom flask, dissolve 17β-estradiol (1 equivalent) in an appropriate solvent such as ethanol (B145695) or tetrahydrofuran (B95107) (THF).

-

Reagent Addition: Add a bromide salt (e.g., sodium bromide or tetraethylammonium bromide) (1.1-1.5 equivalents) to the solution.

-

Initiation: Add N-chlorosuccinimide (NCS) (1.1-1.5 equivalents) portion-wise to the stirred solution at room temperature.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the resulting residue by flash column chromatography (SiO₂) using a solvent system such as dichloromethane/methanol (B129727) or petrol ether/ethyl acetate to separate the 2-bromo and 4-bromo isomers.[1][3]

Data Summary

Quantitative data from various synthesis and characterization experiments are summarized below for comparative analysis.

Table 1: Comparison of Synthesis Conditions for A-Ring Bromination

| Parameter | Method 1: Electrochemical | Method 2: NCS/Bromide |

| Starting Material | 17β-Estradiol | 17β-Estradiol |

| Bromine Source | Tetraethylammonium Bromide (Et4NBr) | N-Chlorosuccinimide (NCS) + Bromide Salt |

| Key Condition | Constant Current (2 F mol⁻¹) | Stirring at Room Temperature |

| Solvent | Acetonitrile, Dichloromethane/Methanol | Ethanol, THF, Acetic Acid |

| Typical Yield | Up to 97% (mixture of isomers)[3] | Not explicitly stated, but generally good yields |

| Product Ratio | 2-bromo:4-bromo ratio of 1:1.1–2.5[3] | Isomeric mixture, ratio can vary |

Table 2: Physicochemical Properties of 2-bromo-17β-estradiol

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₃BrO₂ | [1] |

| Molecular Weight | 351.28 g/mol | [1] |

| CAS Number | 15833-07-5 | [1][2] |

| Appearance | White Solid | [3] |

| Melting Point | 189-192 °C / 197-199 °C | [1][3] |

| Solubility | Soluble in DMSO and Methanol | [2] |

| Purity | ≥98% (Commercially available) | [2] |

| TLC Rf value | 0.55 (Dichloromethane:Methanol 9:1 on SiO₂) | [1] |

Visualization of Pathways and Workflows

Diagrams created using the DOT language provide clear visual representations of the chemical processes and experimental steps.

Caption: Reaction scheme for the A-ring bromination of 17β-estradiol.

Caption: A typical workflow for the synthesis and purification process.

Purification and Characterization

The primary challenge following the reaction is the separation of the desired 2-bromo isomer from the 4-bromo isomer and any unreacted starting material or di-brominated byproduct.

-

Column Chromatography: This is the most effective method for purification. Silica gel is the standard stationary phase. A common mobile phase is a gradient of ethyl acetate in petrol ether or a mixture of dichloromethane and methanol (e.g., 9:1 v/v), which has been shown to effectively separate the isomers.[1][3]

-

Recrystallization: Following chromatographic purification, recrystallization from a suitable solvent system (e.g., acetone/hexanes) can be employed to obtain a highly purified, crystalline solid product.

-

Characterization: The final product is typically characterized by its melting point, which has been reported in the range of 189-199°C.[1][3] Further confirmation of the structure and purity is achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Conclusion

The synthesis of 2-bromo-17β-estradiol is a well-established process in steroid chemistry, primarily accomplished through electrophilic A-ring bromination. Modern methods, such as electrochemical synthesis and the use of in situ generated brominating agents, offer greater control and safety compared to traditional approaches using molecular bromine. Careful control of reaction conditions and rigorous purification, typically involving silica gel chromatography, are essential for isolating the desired 2-bromo isomer in high purity. The protocols and data presented in this guide provide a solid foundation for researchers and scientists working on the synthesis and application of this important steroidal compound.

References

2-Bromoestradiol: A Deep Dive into its Role in Estrogen Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromoestradiol (2-Br-E2) is a synthetic halogenated derivative of estradiol (B170435) that plays a significant role in the scientific exploration of estrogen metabolism. Primarily recognized as a potent and competitive inhibitor of estrogen 2-hydroxylase, a key enzyme in the formation of catechol estrogens, 2-Br-E2 serves as an invaluable tool for elucidating the physiological and pathological roles of these metabolites. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, its impact on estrogen signaling pathways, and the experimental methodologies used to characterize its function. Quantitative data on its enzymatic inhibition and receptor binding are presented, alongside detailed protocols for its synthesis and key biochemical assays.

Introduction

Estrogen metabolism is a complex process involving multiple enzymatic pathways that generate a variety of metabolites, each with distinct biological activities. One of the major metabolic routes is the hydroxylation of estradiol (E2) at the C2 position of the aromatic A-ring, a reaction catalyzed by cytochrome P450 (CYP) enzymes, collectively known as estrogen 2-hydroxylase. This reaction produces 2-hydroxyestradiol (B1664083) (2-OHE2), a principal catechol estrogen. Catechol estrogens, including 2-OHE2 and 4-hydroxyestradiol (B23129) (4-OHE2), are increasingly recognized for their diverse physiological effects, ranging from neuroprotection to potential involvement in carcinogenesis.

This compound has emerged as a critical research tool for investigating the specific roles of the 2-hydroxylation pathway. By selectively inhibiting the formation of 2-OHE2, researchers can dissect the downstream consequences of this metabolic route and differentiate its effects from those of other estrogen metabolites. This guide will explore the synthesis, biochemical properties, and experimental applications of this compound in the context of estrogen metabolism.

Mechanism of Action: Inhibition of Estrogen 2-Hydroxylase

The primary and most well-characterized role of this compound is its potent and competitive inhibition of estrogen 2-hydroxylase.[1] This enzyme, predominantly CYP1A1, CYP1A2, and CYP3A4, is responsible for the conversion of estradiol to 2-hydroxyestradiol.[2] By competitively binding to the active site of these enzymes, this compound effectively blocks the 2-hydroxylation of endogenous estrogens.[1]

The inhibition of this pathway has significant downstream effects on the balance of estrogen metabolites. A reduction in 2-hydroxyestradiol can alter the ratio of 2-hydroxyestrogens to 16α-hydroxyestrogens, a metric that has been investigated as a potential biomarker in hormone-dependent cancers.[1] Furthermore, by blocking the 2-hydroxylation pathway, the substrate (estradiol) may be shunted towards other metabolic pathways, such as 4-hydroxylation, leading to an increase in 4-hydroxyestradiol, a metabolite with known genotoxic and carcinogenic potential.[3]

dot

Caption: Inhibition of Estrogen 2-Hydroxylase by this compound.

Interaction with Estrogen Receptors

While its primary role is as an enzyme inhibitor, this compound also interacts with estrogen receptors (ERs), albeit with a lower affinity than estradiol. The binding affinity of this compound for ERα and ERβ is an important consideration in experimental design, as high concentrations may elicit estrogenic or anti-estrogenic effects independent of its impact on metabolism. The data on the differential binding of this compound to ERα and ERβ is limited, and further research is needed to fully elucidate its receptor-mediated activities.

Quantitative Data

The following tables summarize the available quantitative data for this compound's inhibitory effects on estrogen 2-hydroxylase and its binding affinity for estrogen receptors.

Table 1: Inhibition of Estrogen 2-Hydroxylase by this compound

| Enzyme Source | Substrate | Assay Method | Inhibitor | Inhibition Type | Ki (µM) | Reference |

| Male Rat Liver Microsomes | Estradiol | Radiometric ([2-³H]estradiol) | This compound | Competitive | 1.6 - 3.7 | [1] |

| Male Rat Liver Microsomes | Estradiol | Radiometric | This compound | Competitive | ~1.6 | [4] |

Table 2: Estrogen Receptor Binding Affinity of this compound (Data not available in the provided search results)

| Receptor Subtype | Ligand | Assay Method | IC50 (nM) | Ki (nM) | Relative Binding Affinity (%) | Reference |

| ERα | This compound | Competitive Binding | - | - | - | - |

| ERβ | This compound | Competitive Binding | - | - | - | - |

Note: The absence of specific binding affinity data for this compound in the provided search results highlights a gap in the current literature and an area for future research.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the bromination of estradiol using 2,4,4,6-tetrabromocyclohexa-2,5-dienone.

dot

Caption: Workflow for the Synthesis of this compound.

Materials:

-

Estradiol-17β

-

2,4,4,6-tetrabromocyclohexa-2,5-dienone

-

Chloroform

-

Tetrahydrofuran (THF)

-

1% Sodium Carbonate (Na₂CO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethanol

Procedure:

-

Dissolve estradiol-17β in a mixture of chloroform and THF.

-

In a separate flask, dissolve 2,4,4,6-tetrabromocyclohexa-2,5-dienone in a mixture of chloroform and dry THF.

-

Cool the estradiol solution to -10°C.

-

Slowly add the 2,4,4,6-tetrabromocyclohexa-2,5-dienone solution to the stirred estradiol solution at -10°C.

-

After the addition is complete, continue stirring at -10°C for a short period, then allow the reaction to warm to room temperature and stir for an additional 20 minutes.

-

Wash the reaction mixture with 1% Na₂CO₃ solution and then with water.

-

Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent under reduced pressure.

-

Triturate the residue with ethanol to precipitate crude 4-bromoestradiol.

-

Isolate the 4-bromoestradiol by filtration.

-

Concentrate the mother liquor and perform repeated fractional crystallization from ethanol to obtain this compound.

Estrogen 2-Hydroxylase Activity Assay (Radiometric Method)

This protocol is based on the measurement of ³H₂O released from [2-³H]estradiol.[5][6][7]

Materials:

-

[2-³H]estradiol (substrate)

-

Liver microsomes (enzyme source)

-

NADPH generating system (e.g., NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (pH 7.4)

-

Charcoal-dextran suspension

-

Scintillation cocktail and counter

-

This compound (inhibitor)

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, the NADPH generating system, and liver microsomes.

-

Add [2-³H]estradiol to the reaction mixture. For inhibition studies, pre-incubate the microsomes with this compound for a specified time before adding the substrate.

-

Incubate the reaction mixture at 37°C for a defined period.

-

Stop the reaction by adding a charcoal-dextran suspension to adsorb the unmetabolized [2-³H]estradiol.

-

Centrifuge the mixture to pellet the charcoal.

-

Transfer the supernatant, containing the released ³H₂O, to a scintillation vial.

-

Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

Calculate the enzyme activity based on the amount of ³H₂O produced per unit time per milligram of microsomal protein.

Competitive Estrogen Receptor Binding Assay

This protocol is a general method to determine the binding affinity of this compound to estrogen receptors.[4][8]

Materials:

-

Purified ERα and ERβ or rat uterine cytosol

-

[³H]-17β-estradiol (radioligand)

-

Unlabeled 17β-estradiol (for standard curve)

-

This compound (test compound)

-

Assay buffer (e.g., TEDG buffer)

-

Hydroxylapatite slurry or charcoal-dextran suspension

-

Scintillation cocktail and counter

Procedure:

-

Prepare a series of dilutions of unlabeled 17β-estradiol and this compound.

-

In assay tubes, combine the ER preparation, a fixed concentration of [³H]-17β-estradiol, and varying concentrations of either unlabeled 17β-estradiol or this compound.

-

Incubate the tubes to allow binding to reach equilibrium.

-

Separate the bound from free radioligand using either hydroxylapatite slurry (which binds the receptor-ligand complex) or charcoal-dextran suspension (which adsorbs the free ligand).

-

Quantify the radioactivity of the bound fraction using a scintillation counter.

-

Generate a standard curve by plotting the percentage of [³H]-17β-estradiol bound against the concentration of unlabeled 17β-estradiol.

-

Determine the IC₅₀ value for this compound, which is the concentration required to displace 50% of the bound [³H]-17β-estradiol.

-

The Ki can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Downstream Cellular Consequences of Inhibiting Estrogen 2-Hydroxylase

Inhibiting estrogen 2-hydroxylase with this compound leads to a decrease in the cellular levels of 2-hydroxyestradiol. This can have several important downstream consequences:

-

Altered Estrogen Metabolite Profile: A reduction in 2-OHE2 can shift the metabolic balance towards the formation of other metabolites, such as 4-OHE2 and 16α-hydroxyestrone. An increased 4-OHE2/2-OHE2 ratio is associated with a higher risk of certain cancers due to the genotoxic nature of 4-OHE2-derived quinones.[1][3]

-

Impact on Cell Signaling: 2-hydroxyestradiol is generally considered to have anti-proliferative and pro-apoptotic effects, in contrast to the pro-proliferative effects of 4-hydroxyestradiol.[5] 4-OHE2 has been shown to activate pro-carcinogenic signaling pathways such as PI3K/Akt and NF-κB, while 2-OHE2 does not.[3][5] Therefore, inhibition of 2-OHE2 formation could potentially lead to a more pro-proliferative cellular environment.

-

Oxidative Stress: The metabolism of catechol estrogens can generate reactive oxygen species (ROS), leading to oxidative DNA damage. While 2-OHE2 can participate in redox cycling, its overall impact is often considered less damaging than that of 4-OHE2. Altering the balance of these metabolites with this compound can thus modulate the level of oxidative stress within a cell.

dot

Caption: Downstream Consequences of this compound Action.

Conclusion

This compound is a powerful pharmacological tool for investigating the intricate pathways of estrogen metabolism. Its specific and potent inhibition of estrogen 2-hydroxylase allows for the targeted study of the roles of 2-hydroxyestrogens in health and disease. While its direct interactions with estrogen receptors require further clarification, its primary mechanism of action provides a valuable means to modulate the balance of estrogen metabolites and explore the downstream consequences on cellular signaling, proliferation, and oxidative stress. The experimental protocols detailed in this guide provide a framework for researchers to utilize this compound effectively in their studies of estrogen metabolism and its implications for drug development and disease research.

References

- 1. astrahealthandwellness.com [astrahealthandwellness.com]

- 2. 4-Hydroxy estradiol but not 2-hydroxy estradiol induces expression of hypoxia-inducible factor 1alpha and vascular endothelial growth factor A through phosphatidylinositol 3-kinase/Akt/FRAP pathway in OVCAR-3 and A2780-CP70 human ovarian carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 4. benchchem.com [benchchem.com]

- 5. A simple radiometric assay for estradiol 2-hydroxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of estradiol 2- and 16-alpha-hydroxylase activities in MCF-7 human breast cancer cells in culture using radiometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. 2-Hydroxyestradiol induces oxidative DNA damage and apoptosis in human mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 2-Bromoestradiol as an Estrogen 2-Hydroxylase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estrogen metabolism plays a critical role in various physiological and pathological processes. The hydroxylation of estrogens, particularly at the C-2 position to form catechol estrogens, is a key step in this metabolic pathway. This reaction is primarily catalyzed by a group of cytochrome P450 enzymes collectively known as estrogen 2-hydroxylase. The resulting metabolites, such as 2-hydroxyestradiol (B1664083), have distinct biological activities and have been implicated in carcinogenesis.[1][2] Consequently, the inhibition of estrogen 2-hydroxylase is a significant area of research for developing therapeutic agents against hormone-dependent cancers and other estrogen-related disorders. 2-Bromoestradiol has emerged as a potent inhibitor of this enzyme, making it a valuable tool for studying the physiological roles of catechol estrogens and as a potential lead compound for drug development.[3][4][5] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative inhibitory data, and detailed experimental protocols.

Mechanism of Action

This compound acts as an inhibitor of estrogen 2-hydroxylase, an enzyme system primarily composed of cytochrome P450 isoforms such as CYP1A1, CYP1A2, and CYP3A4.[6][7][8] These enzymes are responsible for the conversion of estradiol (B170435) to 2-hydroxyestradiol. Kinetic studies have demonstrated that this compound functions as a competitive inhibitor of estrogen 2-hydroxylase.[9][10] This means that this compound binds to the active site of the enzyme, thereby preventing the substrate, estradiol, from binding and being metabolized. The A-ring halogenation of estradiol is a key structural feature contributing to its inhibitory activity.[6]

The inhibition of estrogen 2-hydroxylase by this compound leads to a decrease in the formation of catechol estrogens.[11] This reduction in catechol estrogen levels can, in turn, modulate downstream signaling pathways and cellular processes that are influenced by these metabolites. For instance, catechol estrogens can be further oxidized to semiquinones and quinones, which are reactive species capable of causing DNA damage and initiating carcinogenesis.[1][2] By blocking their formation, this compound can potentially mitigate these genotoxic effects.

Furthermore, studies have shown that this compound reduces the irreversible binding of radiolabeled estradiol metabolites to microsomal proteins, indicating that it interferes with the metabolic activation of estradiol.[3][4][5]

Quantitative Inhibitory Data

The following tables summarize the quantitative data on the inhibitory effects of this compound on estrogen 2-hydroxylase activity from various studies.

| Inhibitor | Enzyme Source | Assay Method | Apparent Km (Estradiol) | Apparent Ki (this compound) | Inhibition Type | Reference |

| This compound | Male Rat Liver Microsomes | Radiotracer Assay ([4-¹⁴C]estradiol conversion) | 2.2 µM | 1.6 - 3.7 µM | Competitive | [10] |

| This compound | Male Rat Liver Microsomes | Radiotracer Assay ([2-³H]estradiol release) | 2.08 µM | Not explicitly stated, but effective | Not explicitly stated | [12] |

| This compound | Male Rat Liver Microsomes | Kinetic Studies | Ki/Km ratio: 0.28 - 0.48 | Not explicitly stated | Competitive | [9] |

| Inhibitor | Cell Line | Assay Method | ED50 | Reference |

| This compound | MCF-7 Human Mammary Carcinoma Cells | Radiometric Assay ([2-³H]estradiol release) | ~1 µM | [11] |

Signaling Pathways and Experimental Workflows

Estrogen Metabolism Pathway

The following diagram illustrates the metabolic pathway of estradiol, highlighting the role of estrogen 2-hydroxylase and the inhibitory action of this compound.

Caption: Metabolic conversion of estradiol to catechol estrogens by estrogen 2-hydroxylase and its inhibition by this compound.

Experimental Workflow for Inhibition Assay

This diagram outlines a typical workflow for assessing the inhibitory potential of compounds like this compound on estrogen 2-hydroxylase activity.

Caption: A generalized workflow for an in vitro estrogen 2-hydroxylase inhibition assay.

Experimental Protocols

While detailed, step-by-step protocols are proprietary to the research labs that published them, the following methodologies are synthesized from the descriptions available in the cited literature.[6][10][11][12]

Protocol 1: Estrogen 2-Hydroxylase Inhibition Assay using Rat Liver Microsomes (Radiometric Method)

Objective: To determine the inhibitory effect of this compound on the conversion of estradiol to 2-hydroxyestradiol in a microsomal preparation.

Materials:

-

Male Sprague-Dawley rat liver microsomes

-

[2-³H]Estradiol (substrate)

-

This compound (inhibitor)

-

NADPH generating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (pH 7.4)

-

Trichloroacetic acid (TCA)

-

Activated charcoal suspension

-

Scintillation cocktail and counter

Methodology:

-

Microsome Preparation: Liver microsomes are prepared from male rats by differential centrifugation. The final microsomal pellet is resuspended in a suitable buffer and protein concentration is determined (e.g., by the Lowry method).

-

Reaction Mixture Preparation: In a series of microcentrifuge tubes, prepare the reaction mixtures containing phosphate buffer, the NADPH generating system, and varying concentrations of this compound (dissolved in a suitable solvent like ethanol (B145695) or DMSO, with appropriate vehicle controls).

-

Incubation: Pre-incubate the reaction mixtures at 37°C for a short period (e.g., 5 minutes). Initiate the reaction by adding the substrate, [2-³H]estradiol. The final reaction volume is typically 0.5-1.0 mL.

-

Reaction Termination: After a defined incubation period (e.g., 15-30 minutes), terminate the reaction by adding an equal volume of cold TCA.

-

Separation of ³H₂O: Add a charcoal suspension to the tubes to adsorb the unreacted [2-³H]estradiol and its organic metabolites. Centrifuge the tubes to pellet the charcoal.

-

Quantification: Transfer an aliquot of the supernatant, which contains the released ³H₂O, to a scintillation vial. Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the amount of ³H₂O released, which is proportional to the estrogen 2-hydroxylase activity. Determine the percentage of inhibition for each concentration of this compound and calculate the IC₅₀ value. For kinetic analysis (Kᵢ determination), the assay is performed with varying concentrations of both the substrate and the inhibitor.

Protocol 2: Catechol Estrogen Formation in MCF-7 Cells

Objective: To assess the effect of this compound on the formation of 2-hydroxyestrogens in a cellular context.

Materials:

-

MCF-7 human mammary carcinoma cells

-

Cell culture medium (e.g., DMEM) with fetal bovine serum

-

[2-³H]Estradiol

-

This compound

-

Phosphate-buffered saline (PBS)

-

Lysis buffer

-

HPLC system with a reverse-phase column and a radiodetector

Methodology:

-

Cell Culture: Culture MCF-7 cells in appropriate flasks or plates until they reach a desired confluency.

-

Treatment: Replace the culture medium with a medium containing [2-³H]estradiol and varying concentrations of this compound. Include appropriate controls (vehicle and no inhibitor).

-

Incubation: Incubate the cells for a specified period (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Metabolite Extraction: After incubation, collect the cell culture medium. Wash the cells with PBS and then lyse them. Combine the medium and the cell lysate. Extract the steroids using an organic solvent (e.g., ethyl acetate).

-

HPLC Analysis: Evaporate the organic solvent and reconstitute the residue in the mobile phase for HPLC. Inject the sample into an HPLC system equipped with a reverse-phase column. Elute the metabolites using a suitable gradient and detect the radiolabeled compounds using an in-line radiodetector.

-

Data Analysis: Identify and quantify the peaks corresponding to estradiol, estrone, 2-hydroxyestradiol, and other metabolites based on the retention times of known standards. Calculate the amount of 2-hydroxyestrogen products formed in the presence and absence of this compound to determine the inhibitory effect and calculate the ED₅₀.[11]

Conclusion and Future Directions

This compound is a well-characterized and potent competitive inhibitor of estrogen 2-hydroxylase. Its ability to effectively block the formation of catechol estrogens in both microsomal and cellular systems makes it an invaluable research tool. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals interested in studying the biological roles of estrogen metabolism and in designing novel therapeutic agents targeting this pathway.

Future research could focus on several key areas. The development of more specific inhibitors for different cytochrome P450 isoforms involved in estrogen metabolism would allow for a more precise dissection of their individual contributions. In vivo studies are necessary to fully understand the pharmacokinetic and pharmacodynamic properties of this compound and its potential therapeutic efficacy and safety. Furthermore, exploring the impact of this compound on the downstream signaling pathways affected by altered catechol estrogen levels will provide deeper insights into its mechanism of action and potential clinical applications. The synthesis of analogs of this compound could also lead to the discovery of compounds with improved potency, selectivity, and drug-like properties.[13][14][15]

References

- 1. Effect of Natural Compounds on Catechol Estrogen-Induced Carcinogenesis [bslonline.org]

- 2. Catechol estrogens induce oxidative DNA damage and estradiol enhances cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Inhibition of estrogen 2-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Role of cytochrome P450 in estradiol metabolism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytochrome P450-mediated metabolism of estrogens and its regulation in human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-Bromo- and 16-bromo-estrogens and related compounds: potential inhibitors for both estradiol 2- and 16 alpha-hydroxylases in rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kinetics of inhibition of estrogen 2-hydroxylase by various haloestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Catechol estrogen formation in MCF-7 cell culture and effects of bromoestrogen inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Androgens inhibit the formation of catechol estrogens by estrogen 2-hydroxylase present in rat liver microsomal preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. An improved synthesis of 2- and 4-bromoestradiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The synthesis of 2- and 4-bromoestradiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

The Genesis of a Key Estrogen Research Tool: A Technical Guide to the Discovery and Synthesis of 2-Bromoestradiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoestradiol, a synthetic halogenated derivative of estradiol (B170435), has carved a significant niche in endocrine research as a potent and specific inhibitor of estrogen 2-hydroxylase. This enzyme, a member of the cytochrome P450 superfamily, plays a crucial role in the metabolic pathway of estrogens, converting estradiol into 2-hydroxyestradiol (B1664083), a major catechol estrogen. The ability to block this pathway has made this compound an invaluable tool for elucidating the physiological and pathological roles of 2-hydroxylated estrogens. This technical guide provides an in-depth exploration of the discovery, history, and synthesis of this compound, offering detailed experimental protocols, quantitative data, and visualizations of the relevant biochemical pathways.

Historical Context and Discovery

The scientific journey towards this compound began with the burgeoning interest in the metabolism of estrogens in the mid-20th century. Researchers were actively investigating the various metabolic fates of estradiol, leading to the identification of catechol estrogens, such as 2-hydroxyestradiol, as significant metabolites.[1] The physiological relevance of these catechols was a subject of intense investigation, with early studies suggesting their involvement in both normal endocrine function and pathological conditions.

The impetus for the synthesis of halogenated estrogens like this compound arose from the need for specific tools to modulate the activity of the enzymes involved in estrogen metabolism. The first documented synthesis of 2- and 4-bromoestradiol was reported by Utne, Jobson, and Landgraf in 1968.[2] Their work provided the initial chemical foundation for accessing these valuable research compounds. Subsequent research focused on improving the synthetic yields and regioselectivity of the bromination reaction. A notable advancement was the method developed by Zontova, Rzheznikov, and Pivnitskii in 1975, which utilized 2,4,4,6-tetrabromocyclohexa-2,5-dienone for a more efficient synthesis. The development of these synthetic routes was pivotal, enabling a deeper investigation into the biological role of 2-hydroxyestrogens by allowing researchers to specifically inhibit their formation.

Chemical Synthesis of this compound

The synthesis of this compound primarily involves the electrophilic bromination of the A-ring of estradiol. The phenolic hydroxyl group at C3 activates the aromatic ring, directing bromination to the ortho (C2 and C4) positions. Several methods have been developed to achieve this transformation with varying degrees of yield and selectivity.

Data on this compound Synthesis and Properties

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₃BrO₂ | [3] |

| Molecular Weight | 351.28 g/mol | [3] |

| CAS Number | 15833-07-5 | [3] |

| Melting Point | 197-199 °C | [3] |

| Solubility | DMSO, Methanol (B129727) | [3] |

| Purity (Typical) | ~98% | [3] |

Data on the Inhibition of Estrogen 2-Hydroxylase by this compound

| Parameter | Value | Conditions | Reference |

| Apparent Kᵢ | Competitive Inhibition | Male rat liver microsomes | [4] |

| Kᵢ/Kₘ Ratio | 0.28 to 0.48 | 2-hydroxylation in male rat liver microsomes | [4] |

Experimental Protocols

Synthesis of this compound using 2,4,4,6-Tetrabromocyclohexa-2,5-dienone (TBCG)

This method, adapted from the work of Zontova et al. (1975), provides good yields of 2- and 4-bromoestradiol.

Materials:

-

Estradiol

-

2,4,4,6-Tetrabromocyclohexa-2,5-dienone (TBCG)

-

Chloroform (B151607) (anhydrous)

-

Tetrahydrofuran (THF, anhydrous)

-

Sodium thiosulfate (B1220275) solution (1%)

-

Sodium sulfate (B86663) (anhydrous)

Procedure:

-

Dissolve estradiol (1.0 eq) in a mixture of anhydrous chloroform and anhydrous THF.

-

Cool the solution to -10 °C in an ice-salt bath.

-

Prepare a solution of TBCG (1.05 eq) in a mixture of anhydrous chloroform and anhydrous THF.

-

Add the TBCG solution dropwise to the stirred estradiol solution over approximately 45 minutes, maintaining the temperature at -10 °C.

-

After the addition is complete, stir the reaction mixture at -10 °C for an additional 5 minutes, and then at room temperature for 20 minutes.

-

Wash the reaction mixture with a 1% sodium thiosulfate solution to remove any unreacted bromine, followed by a water wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

The resulting residue contains a mixture of this compound and 4-bromoestradiol.

-

Fractional crystallization from ethanol can be used to separate the two isomers. 4-bromoestradiol typically crystallizes first, and this compound can be obtained from the mother liquor.

Synthesis of this compound using N-Bromosuccinimide (NBS)

This method involves the direct bromination of estradiol using NBS.

Materials:

-

Estradiol

-

N-Bromosuccinimide (NBS)

-

Catalytic amount of acid (e.g., HCl)

Procedure:

-

Dissolve estradiol in acetonitrile in a reaction flask equipped with a magnetic stirrer.

-

Add N-bromosuccinimide (approximately 1.0 eq) to the solution.

-

Add a catalytic amount of a suitable acid.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water to precipitate the crude product.

-

Collect the precipitate by filtration and wash with water.

-

The crude product, a mixture of 2- and 4-bromoestradiol, can be purified by column chromatography or fractional crystallization.

Characterization of this compound

The identity and purity of synthesized this compound are typically confirmed using standard analytical techniques.

-

Thin-Layer Chromatography (TLC): A mixture of dichloromethane (B109758) and methanol (e.g., 9:1 v/v) can be used as the mobile phase on silica (B1680970) gel plates.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the molecule, including the position of the bromine atom on the aromatic ring.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[3]

Signaling Pathways and Experimental Workflows

The primary mechanism of action of this compound is the inhibition of estrogen 2-hydroxylase, which is a key step in the metabolic pathway of estradiol.

Figure 1: Inhibition of Estrogen 2-Hydroxylase by this compound.

A typical experimental workflow to assess the inhibitory activity of this compound involves an in vitro enzyme assay using liver microsomes, which are rich in cytochrome P450 enzymes.

Figure 2: Workflow for Determining the Inhibitory Activity of this compound.

Conclusion

This compound has proven to be an indispensable pharmacological tool for dissecting the complex roles of catechol estrogens in health and disease. Its synthesis, though requiring careful control of reaction conditions to achieve good yields and isomeric purity, is accessible through established chemical methods. The ability of this compound to potently and selectively inhibit estrogen 2-hydroxylase has enabled researchers to probe the downstream effects of 2-hydroxyestradiol formation, contributing significantly to our understanding of estrogen metabolism and its implications for conditions such as hormone-dependent cancers. As research continues to unravel the intricate signaling pathways of estrogens, the utility of this compound as a specific chemical probe is likely to remain of high importance to the scientific community.

References

- 1. Catechol estrogen - Wikipedia [en.wikipedia.org]

- 2. The synthesis of 2- and 4-bromoestradiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. usbio.net [usbio.net]

- 4. 2-Bromo- and 16-bromo-estrogens and related compounds: potential inhibitors for both estradiol 2- and 16 alpha-hydroxylases in rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Bromoestradiol (CAS: 15833-07-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoestradiol, with the CAS registry number 15833-07-5, is a synthetic brominated derivative of the endogenous estrogen, 17β-estradiol.[1] It is a crucial tool in endocrinology and medicinal chemistry research, primarily recognized for its role as an inhibitor of key enzymes involved in estrogen metabolism.[2][3] Specifically, it acts as a potent inhibitor of estrogen 2-hydroxylase, the enzyme responsible for the conversion of estradiol (B170435) into 2-hydroxyestradiol (B1664083), a major catechol estrogen.[3][4] This inhibitory action allows researchers to investigate the physiological and pathological roles of specific estrogen metabolic pathways. Furthermore, this compound serves as an agonistic ligand for the estrogen receptor in MCF-7 breast cancer cells and inhibits androstenedione (B190577) aromatization.[5] Its altered pharmacological properties compared to the parent estradiol molecule make it a subject of interest for studying hormone signaling, cancer biology, and developing therapeutic agents for estrogen-related conditions.[1] This document provides a comprehensive technical overview of this compound, including its properties, biological activities, experimental protocols, and safety information.

Physicochemical Properties

This compound is supplied as an off-white to white solid.[5] It is known to be light-sensitive and should be stored accordingly.[5] A summary of its key physicochemical properties is presented below.

| Property | Value | Reference(s) |

| CAS Number | 15833-07-5 | [4][6] |

| Molecular Formula | C₁₈H₂₃BrO₂ | [2][4][6] |

| Molecular Weight | 351.28 g/mol (also cited as 351.3 g/mol ) | [2][4][6] |

| IUPAC Name | (8R,9S,13S,14S,17S)-2-bromo-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol | [7] |

| Synonyms | 2-bromo E2, 2-bromo β-Estradiol, 2-Bromo-1,3,5(10)-estratriene-3,17β-diol, NSC 105460 | [4][5][6] |

| Appearance | Solid, Off-white solid | [2][5] |

| Melting Point | 197-199°C | [5] |

| Solubility | Soluble in DMSO and Methanol | [4][5] |

| Storage | Store in the dark at 4°C | [5] |

| SMILES | C[C@@]12--INVALID-LINK--([H])[C@@]3([H])--INVALID-LINK--([H])C4=CC(Br)=C(O)C=C4CC3 | [4] |

| InChI Code | InChI=1S/C18H23BrO2/c1-18-7-6-11-12(14(18)4-5-17(18)21)3-2-10-8-16(20)15(19)9-13(10)11/h8-9,11-12,14,17,20-21H,2-7H2,1H3/t11-,12+,14-,17-,18-/m0/s1 | [4] |

Biological Activity and Mechanism of Action

The primary biological activity of this compound is the inhibition of estrogen metabolism. It specifically targets cytochrome P450-dependent enzymes responsible for estradiol hydroxylation.

Inhibition of Estrogen Hydroxylases

This compound is a well-characterized inhibitor of estrogen 2-hydroxylase.[3][4] This enzyme is critical for the formation of 2-hydroxyestradiol, a catechol estrogen metabolite implicated in various physiological processes.[8][9] By blocking this pathway, this compound allows for the study of the downstream effects of reduced catechol estrogen formation. It decreases the irreversible binding of radiolabeled estradiol metabolites to microsomal proteins.[2][3][10]

Kinetic studies have shown that this compound acts as a competitive inhibitor for both estradiol 2-hydroxylase and 16α-hydroxylase in rat liver microsomes.[11] It is considered the most potent inhibitor for these two hydroxylases among the A-ring bromo-substituted steroids.[11] The inhibition is nonspecific between the two enzymes, with Ki/Km ratios ranging from 0.28 to 0.48 for 2-hydroxylation and 0.26 to 0.49 for 16α-hydroxylation.[11]

Figure 1: Mechanism of this compound as a competitive inhibitor of Estrogen 2-Hydroxylase.

In Vivo Activity

In animal models, this compound has demonstrated physiological effects related to its modulation of estrogen activity. For instance, at a dose of 5 mg/kg, it can prevent the estrogen-induced inhibition of apomorphine-induced climbing behavior in mice, suggesting an interaction with central nervous system pathways regulated by estrogens.[4]

Experimental Protocols

This section details methodologies for the synthesis and analysis of this compound, as cited in the literature.

Synthesis of this compound

An improved method for the synthesis of 2- and 4-bromoestradiols involves the bromination of estradiol-17β with 2,4,4,6-tetrabromocyclohexa-2,5-dienone (TBCG).[12][13] This method provides good yields of the brominated products. The isomers are then separated by fractional crystallization.[13]

Materials:

-

Estradiol-17β

-

2,4,4,6-tetrabromocyclohexa-2,5-dienone (TBCG)

-

Chloroform (B151607) (CHCl₃)

-

Tetrahydrofuran (B95107) (THF), dry

-

1% Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Sodium sulfate (B86663) (Na₂SO₄), anhydrous

-

Ethanol

Procedure:

-

Reaction Setup: Dissolve estradiol (18.4 mmol) in a mixture of chloroform (250 ml) and dry tetrahydrofuran (30 ml). Stir the solution at -10°C.

-

Bromination: In a separate flask, dissolve TBCG (19.6 mmol) in chloroform (200 ml) and dry tetrahydrofuran (80 ml). Add this solution dropwise to the stirred estradiol solution over approximately 40 minutes, maintaining the temperature at -10°C.

-

Reaction Completion: After the addition is complete, stir the resulting yellow solution for an additional 5 minutes at -10°C and then for 20 minutes at 20°C.

-

Work-up: Wash the now-discolored mixture with a 1% Na₂S₂O₃ solution, followed by water. Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent under reduced pressure.

-

Purification: The residue contains a mixture of this compound and 4-bromoestradiol. Isolate the individual isomers through fractional crystallization from ethanol. This process yields approximately 20% this compound and 50% 4-bromoestradiol.[13]

Figure 2: Experimental workflow for the synthesis and purification of this compound.

Enzyme Inhibition Assay Protocol (Conceptual)

Based on cited literature, an assay to determine the inhibitory effect of this compound on estrogen 2-hydroxylase can be performed using rat liver microsomes.[4][11]

Objective: To quantify the inhibition of estradiol 2-hydroxylation by this compound.

Materials:

-

Rat liver microsomes (prepared via standard differential centrifugation)

-

17β-Estradiol (substrate)

-

This compound (inhibitor)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP⁺)

-

Phosphate (B84403) buffer (pH ~7.4)

-

Terminating agent (e.g., strong acid or organic solvent)

-

Analytical system for metabolite quantification (e.g., HPLC with electrochemical or fluorescence detection, or LC-MS)

Procedure:

-

Preparation: Prepare stock solutions of estradiol and this compound in a suitable solvent like DMSO or methanol.

-

Incubation Mixture: In microcentrifuge tubes, prepare the reaction mixture containing phosphate buffer, the NADPH regenerating system, and a specific concentration of rat liver microsomal protein.

-

Inhibitor Addition: Add varying concentrations of this compound to the experimental tubes (e.g., 0, 10, 50, 100 µM). Include a vehicle control without the inhibitor. Pre-incubate the mixture for a few minutes at 37°C.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, estradiol, to the tubes.

-

Incubation: Incubate the reaction mixtures at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is within the linear range.

-

Reaction Termination: Stop the reaction by adding a terminating agent.

-

Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant for the amount of 2-hydroxyestradiol formed using a suitable analytical method like HPLC.

-

Data Analysis: Plot the rate of 2-hydroxyestradiol formation against the concentration of this compound to determine the IC₅₀. For kinetic analysis (e.g., Ki determination), repeat the experiment with multiple substrate concentrations and perform Lineweaver-Burk or Michaelis-Menten analysis.[11]

Analytical Methods

Thin-Layer Chromatography (TLC) can be used for purity assessment.

-

Stationary Phase: Silica gel (SiO₂)

-

Mobile Phase: Dichloromethane : Methanol (9 : 1)

-

Visualization: UV light and Anisaldehyde-Sulfuric Acid (AMCS) reagent

-

Result: A single spot with an Rf value of approximately 0.55.[5]

Safety and Handling

This compound is a hazardous substance and must be handled by qualified personnel trained in laboratory safety procedures.[5][14] It is intended for research use only.[2][5][6]

| Hazard Class | GHS Code | Hazard Statement | Reference(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [14] |

| Acute Toxicity, Dermal | H312 | Harmful in contact with skin | [14] |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | [14] |

| Carcinogenicity | H350 | May cause cancer | [14] |

| Reproductive Toxicity | H360 | May damage fertility or the unborn child | [14] |

Precautionary Measures:

-

Prevention (P2XX):

-

Response (P3XX):

-

Storage (P4XX):

-

Disposal (P5XX):

-

P501: Dispose of contents/container in accordance with local regulations.[14]

-

Handling: Use only in a chemical fume hood or well-ventilated area.[14][16] Minimize dust generation and accumulation.[17] Wash hands thoroughly after handling.[14]

Conclusion

This compound (CAS 15833-07-5) is an indispensable research compound for scientists investigating estrogen metabolism and signaling. Its well-defined role as a competitive inhibitor of estrogen 2- and 16α-hydroxylases provides a powerful tool to dissect the complex pathways of hormone action and their implications in health and disease, particularly in cancer research. This guide has summarized its key properties, biological functions, and established experimental protocols to support its effective and safe use in a research setting. Adherence to strict safety protocols is mandatory when handling this potent and hazardous compound.

References

- 1. CAS 15833-07-5: this compound,(13S,17S)-2-BROMO-13-METH… [cymitquimica.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. usbio.net [usbio.net]

- 6. scbt.com [scbt.com]

- 7. 2-Bromo 17beta-Estradiol | LGC Standards [lgcstandards.com]

- 8. Role of 2-methoxyestradiol, an Endogenous Estrogen Metabolite, in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-Hydroxyestradiol | Rupa Health [rupahealth.com]

- 10. apexbt.com [apexbt.com]

- 11. 2-Bromo- and 16-bromo-estrogens and related compounds: potential inhibitors for both estradiol 2- and 16 alpha-hydroxylases in rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An improved synthesis of 2- and 4-bromoestradiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. d.docksci.com [d.docksci.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. mmbio.byu.edu [mmbio.byu.edu]

- 17. cdn.pfizer.com [cdn.pfizer.com]

The Pharmacology of 2-Bromoestradiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoestradiol is a synthetic halogenated derivative of the endogenous estrogen, 17β-estradiol. This guide provides an in-depth overview of the pharmacology of this compound, focusing on its mechanism of action, pharmacodynamic properties, and pharmacokinetic profile. The information presented is intended to serve as a technical resource for researchers and professionals involved in drug discovery and development, particularly in the fields of endocrinology and oncology.

Mechanism of Action